molecular formula C15H11BrClN3O2 B214122 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide

Cat. No. B214122
M. Wt: 380.62 g/mol
InChI Key: WOFXOAXFSZQOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide is a chemical compound that belongs to the pyrazole family. It is also known as GSK-3 inhibitor XVIII, and it has gained significant interest in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide exerts its effects by inhibiting GSK-3, which is a multifunctional serine/threonine kinase that regulates a wide range of cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's, cancer, and diabetes.
Biochemical and physiological effects:
5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit GSK-3 activity, which leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway. It has also been reported to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide in lab experiments is its specificity towards GSK-3. It has been shown to have minimal off-target effects, which makes it a valuable tool in studying the role of GSK-3 in various cellular processes. However, one of the limitations is its solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions that can be explored with 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide. One of the potential areas is its use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Another potential area is its use in cancer therapy. It has been shown to have anti-tumor effects in various cancer cell lines and has been suggested as a potential therapeutic agent for cancer treatment. Additionally, its use in diabetes and bipolar disorder treatment can also be explored.

Synthesis Methods

The synthesis of 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide involves the reaction of 4-chlorobenzylhydrazine with 3-bromo-2-furoic acid, followed by cyclization with the help of acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific publications and has been optimized to achieve high yields and purity.

Scientific Research Applications

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been reported to have inhibitory effects on glycogen synthase kinase-3 (GSK-3) and has been shown to have potential in the treatment of various diseases such as Alzheimer's, cancer, diabetes, and bipolar disorder. It has also been reported to have anti-inflammatory and neuroprotective effects.

properties

Product Name

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

5-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C15H11BrClN3O2/c16-13-6-5-12(22-13)15(21)18-14-7-8-20(19-14)9-10-1-3-11(17)4-2-10/h1-8H,9H2,(H,18,19,21)

InChI Key

WOFXOAXFSZQOGK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CC=C(O3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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